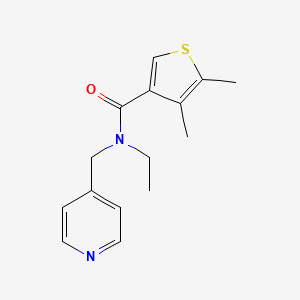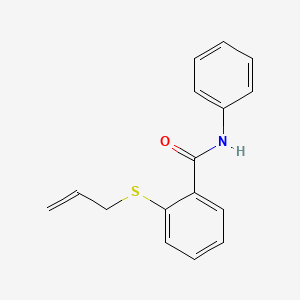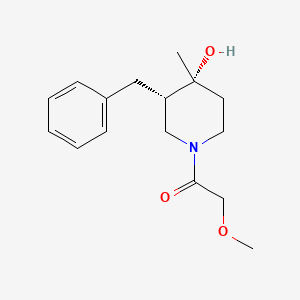![molecular formula C25H20ClN3O6 B5412944 ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5412944.png)
ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The exact mechanism of action of ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to act by reducing oxidative stress and inflammation in the brain. This compound has been shown to activate various cellular pathways that are important for cell survival and repair, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, increasing antioxidant activity, and promoting cell survival and repair. These effects are thought to be responsible for its neuroprotective properties.
実験室実験の利点と制限
One advantage of ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate is that it has been extensively studied in laboratory experiments, which has allowed researchers to gain a better understanding of its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its clinical use.
将来の方向性
There are several future directions for research on ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate, including:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Clinical trials to evaluate the efficacy of this compound in the treatment of neurological disorders.
3. Studies to investigate the potential side effects of this compound and to develop strategies to mitigate these effects.
4. Development of new synthetic methods for this compound that are more efficient and cost-effective.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. While the exact mechanism of action is not fully understood, research has shown that this compound has neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential benefits and limitations of this compound, but the current evidence suggests that it may have a role to play in the treatment of these debilitating conditions.
合成法
Ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate is synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it involves the use of specialized equipment and techniques to ensure purity and consistency of the final product.
科学的研究の応用
Ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Research has shown that this compound has neuroprotective effects, which may make it useful in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
特性
IUPAC Name |
ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6/c1-2-35-25(32)17-9-11-18(12-10-17)27-24(31)22(15-16-7-13-19(14-8-16)29(33)34)28-23(30)20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,27,31)(H,28,30)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOOWAUZGQIXPW-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5412862.png)
![7-(4-methoxy-3-methylbenzoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5412865.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412871.png)

![N,3-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5412877.png)
![4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 4-bromobenzoate](/img/structure/B5412884.png)



![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5412916.png)
![ethyl 5-(2-furyl)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5412919.png)
![2'-[(dimethylamino)methyl]-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5412954.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5412960.png)
![2-isopropyl-N,4-dimethyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B5412966.png)